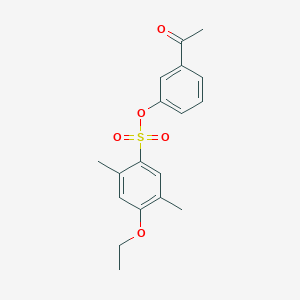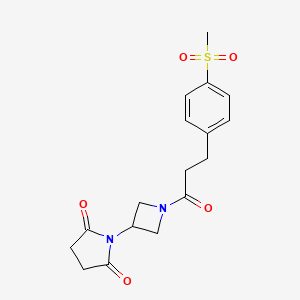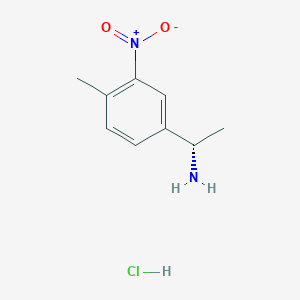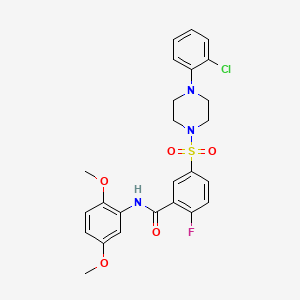
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves electrophilic aromatic substitution, a common reaction for benzene derivatives . This reaction involves the attack of an electrophile on the pi electrons of the benzene ring, forming an arenium ion. The arenium ion then loses a proton to reform the aromatic ring .Chemical Reactions Analysis
As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions . The presence of various functional groups can also enable other types of reactions, depending on the conditions and reagents used.Applications De Recherche Scientifique
Sulfonation and Sulfation Reactions
Sulfonation and sulfation are significant chemical processes in organic synthesis. The study by Goossens et al. (1988) explores the sulfation and sulfonation of methyl- and dimethylphenols, which are structurally related to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. This research provides insights into how different substituents affect the distribution of sulfonic acid products, essential for understanding the chemical behavior of complex sulfonates in various reactions (Goossens, Lambrechts, Cerfontain, & Wit, 1988).
Synthesis and Biological Evaluation
Fahim and Shalaby (2019) conducted research on the synthesis and biological evaluation of benzenesulfonamide derivatives. They studied the reactivity of these compounds, which are structurally similar to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, providing insights into their potential for various biomedical applications (Fahim & Shalaby, 2019).
Cleavage Reactions
Kobayashi, Okimoto, and Imakura (1982) explored the cleavage of the methylenedioxy ring in compounds similar to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. Their research provides valuable insights into how different substituents affect the cleavage reactions, which is crucial for organic synthesis and the development of new chemical compounds (Kobayashi, Okimoto, & Imakura, 1982).
Enzyme Inhibitory Kinetics and Computational Study
Abbasi et al. (2018) conducted a study on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which have relevance to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. They investigated the inhibitory effects on enzymes like acetylcholinesterase, which is significant in developing therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018).
Chemiluminescence in Chemical Analysis
Watanabe et al. (2010) explored the chemiluminescence of certain dioxetanes, providing a basis for understanding how 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate might behave in similar conditions. This research is vital for applications in chemical analysis and the development of new analytical methods (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
(3-acetylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-5-22-17-9-13(3)18(10-12(17)2)24(20,21)23-16-8-6-7-15(11-16)14(4)19/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNJMCSMHGWLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)
![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)

![N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2800078.png)